

In-depth Technical Guide: PD 113,271 Structure Determination and Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113,271 is a naturally occurring antitumor antibiotic identified as an analogue of fostriecin (also known as CI-920). Isolated from the fermentation broth of Streptomyces pulveraceus subsp. fostreus, it belongs to a class of structurally related phosphate esters that have demonstrated notable antineoplastic properties. This technical guide provides a comprehensive overview of the structure determination and antitumor activity of PD 113,271, including detailed experimental methodologies and a summary of its biological effects.

Structure Determination

The chemical structure of PD 113,271 was elucidated through a combination of spectroscopic techniques and total synthesis. As a fostriecin analogue, it shares the core structural features of this class of compounds. The complete stereochemistry of fostriecin, and by extension its analogues, was definitively established through total synthesis, confirming the absolute and relative configurations of its chiral centers.

Antitumor Activity

PD 113,271, along with its related compounds, exhibits significant antitumor activity, particularly against leukemia. The initial discovery and subsequent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines.

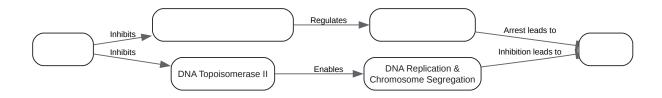
In Vivo Antitumor Activity

The primary screening of PD 113,271 demonstrated its efficacy in murine leukemia models. The table below summarizes the in vivo antitumor activity against P388 leukemia in mice.

Compound	Dose (mg/kg/injection)	Schedule	% T/C
PD 113,271	200	Daily, days 1-9	160
100	Daily, days 1-9	140	
50	Daily, days 1-9	125	-
25	Daily, days 1-9	110	-
Fostriecin (CI-920)	200	Daily, days 1-9	175
(Reference)	100	Daily, days 1-9	150
50	Daily, days 1-9	130	
25	Daily, days 1-9	115	

% T/C (Treated vs. Control) is a measure of antitumor efficacy, where a higher value indicates greater activity.

Mechanism of Action


The antitumor activity of PD 113,271 is believed to be analogous to that of fostriecin, which has been more extensively studied. The proposed mechanisms of action include:

- Inhibition of Protein Phosphatase 2A (PP2A): Fostriecin is a potent and selective inhibitor of PP2A, a key serine/threonine phosphatase involved in cell cycle regulation and signal transduction. By inhibiting PP2A, these compounds can disrupt cellular signaling pathways that are critical for cancer cell growth and survival.
- Inhibition of DNA Topoisomerase II: Fostriecin has also been shown to inhibit the catalytic activity of DNA topoisomerase II, an enzyme essential for DNA replication and chromosome

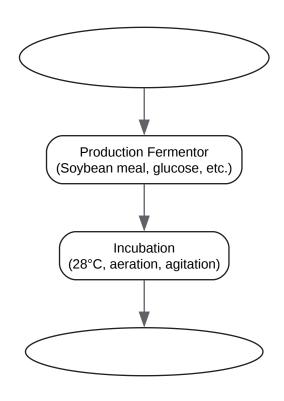
segregation. This inhibition can lead to DNA damage and ultimately trigger apoptosis in cancer cells.

The following diagram illustrates the proposed mechanism of action, highlighting the key cellular targets.

Click to download full resolution via product page

Proposed Mechanism of Action of PD 113,271.

Experimental Protocols


This section details the methodologies employed in the initial discovery and biological evaluation of PD 113,271.

Fermentation and Isolation

The production of PD 113,271 was achieved through the fermentation of Streptomyces pulveraceus subsp. fostreus (ATCC 31906).

Fermentation Workflow:

Click to download full resolution via product page

Fermentation process for PD 113,271 production.

Isolation Protocol:

- Clarification: The whole fermentation broth was filtered to separate the mycelium from the supernatant.
- Adsorption Chromatography: The clarified broth was passed through a column of Amberlite XAD-4 resin.
- Elution: The column was washed with water, and the active components were eluted with acetone-water.
- Solvent Extraction: The eluate was concentrated and extracted with n-butanol.
- Further Chromatography: The butanol extract was subjected to a series of chromatographic separations, including Sephadex LH-20 and silica gel chromatography, to yield the purified PD 113,271.

In Vivo Antitumor Assay (P388 Leukemia)

The antitumor activity of PD 113,271 was evaluated in a murine P388 leukemia model.

Experimental Protocol:

- Animal Model: CDF1 mice were used for the study.
- Tumor Implantation: Each mouse was inoculated intraperitoneally (i.p.) with 10⁶ P388 leukemia cells.
- Treatment: Treatment with PD 113,271 (dissolved in sterile water) was initiated 24 hours after tumor implantation. The compound was administered i.p. once daily for nine consecutive days.
- Evaluation: The primary endpoint was the mean survival time of the treated mice compared to the control group (receiving vehicle only). The efficacy was expressed as the percentage of T/C (median survival time of treated group / median survival time of control group x 100).

Conclusion

PD 113,271 is a promising antitumor agent with a mechanism of action likely involving the inhibition of key cellular enzymes such as protein phosphatase 2A and DNA topoisomerase II. Its in vivo efficacy against leukemia warrants further investigation and potential development. The detailed protocols provided in this guide serve as a valuable resource for researchers interested in this class of compounds and their therapeutic potential. Further studies to fully elucidate its cytotoxic profile against a broader range of cancer cell lines and to optimize its therapeutic index are encouraged.

 To cite this document: BenchChem. [In-depth Technical Guide: PD 113,271 Structure Determination and Antitumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392206#pd-113-271-structure-determination-and-antitumor-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com